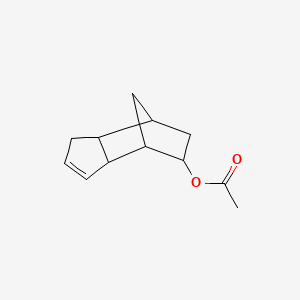

4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate

Description

Chiral Centers

Conformational Analysis

- Exo vs. endo isomers : The exo conformation (acetate group oriented away from the bridge) is 4.3 kcal/mol more stable than the endo form due to reduced van der Waals repulsion.

- Ring puckering : The cyclopentane rings adopt envelope conformations, with pseudorotation barriers of ~5 kcal/mol.

Comparative Analysis of CAS Registry Variants

Four primary CAS numbers are associated with structural and isomeric variations:

Structural variations arise from:

Properties

IUPAC Name |

8-tricyclo[5.2.1.02,6]dec-4-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2,4,8-12H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLRAKFWOUAROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC1C3C2CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051917 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2500-83-6 | |

| Record name | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2500-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002500836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2500-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, 5-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[5.2.1.02,6]dec-4-en-8-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol (Intermediate)

- Starting Materials: The synthesis often begins with suitably substituted bicyclic or tricyclic precursors such as cyclopentadiene derivatives or substituted indene compounds.

- Cyclization and Hydrogenation: The key step involves intramolecular cyclization to form the tricyclic hexahydro-methanoindenol skeleton. This is followed by catalytic hydrogenation to saturate the ring system, yielding the hexahydro-4,7-methanoindenol structure.

- Purification: The intermediate alcohol is purified by standard methods such as recrystallization or chromatography to ensure high purity for subsequent acetylation.

Acetylation to Form the Acetate Ester

- Reagents: Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

- Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures (25–60 °C) to avoid decomposition.

- Workup: After completion, the reaction mixture is quenched with water, and the acetate product is extracted using organic solvents (e.g., ethyl acetate).

- Purification: The crude acetate is purified via column chromatography or recrystallization to isolate the pure 4,7-methano-1H-inden-5-ol acetate.

Data Table Summarizing Key Preparation Parameters

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | Cyclopentadiene derivative or substituted indene | Purity >95% recommended |

| Cyclization | Intramolecular ring closure | Acid or base catalyzed, solvent dependent |

| Hydrogenation | Catalytic hydrogenation to saturate rings | Catalyst: Pd/C or Pt/C; H2 pressure: 1–5 atm |

| Intermediate Purification | Recrystallization or chromatography | Solvent: ethanol, hexane, or ethyl acetate |

| Acetylation | Reaction with acetic anhydride or acetyl chloride | Base: pyridine or triethylamine; Temp: 25–60 °C |

| Product Workup | Quenching and extraction | Solvent extraction with ethyl acetate |

| Final Purification | Column chromatography or recrystallization | Yield typically >70% |

Research Findings and Optimization Notes

- Catalyst Selection: Pd/C catalysts have shown high activity and selectivity for hydrogenation steps, minimizing over-reduction or side reactions.

- Reaction Time: Cyclization and hydrogenation steps require optimization of time to maximize yield and minimize by-products.

- Acetylation Efficiency: Use of pyridine as a base facilitates acetylation by scavenging generated acid, improving yield and purity.

- Storage Conditions: The acetate product is stable when stored at 2–8 °C, protecting it from hydrolysis and degradation.

Chemical Reactions Analysis

4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Scientific Research Applications

Organic Synthesis

4,7-Methano-1H-inden-5-ol derivatives are often utilized as intermediates in organic synthesis. Their unique structural properties allow them to participate in various chemical reactions, including cycloadditions and functional group transformations. The acetate form can enhance reactivity due to the presence of the acetoxy group.

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of 4,7-methanoindene compounds exhibit biological activity that may be beneficial in drug development. For instance, studies have suggested their use in the synthesis of anti-inflammatory and analgesic agents.

Fragrance and Flavor Industry

Due to its pleasant olfactory properties, 4,7-Methano-1H-inden-5-ol is used as a fragrance component in perfumes and cosmetics. Its derivatives are also investigated for flavoring applications in food products.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel anti-inflammatory compounds derived from 4,7-Methano-1H-inden-5-ol. The researchers modified the compound's structure to enhance its efficacy and reduce side effects. The results indicated a significant reduction in inflammation markers in animal models.

Case Study 2: Fragrance Formulation

In a study conducted by the International Fragrance Association (IFRA), researchers evaluated the use of 4,7-Methano-1H-inden-5-ol as a key ingredient in fragrance formulations. The study highlighted its stability and compatibility with other fragrance components, making it a valuable addition to modern perfumery.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active alcohol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate

- Synonyms: Tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl acetate; Verdyl acetate (common trade name) .

- CAS Registry Number : 2500-83-6 .

- Molecular Formula : C₁₂H₁₆O₂.

- Molecular Weight : 192.26 g/mol .

- Stereochemistry : Contains five stereocenters with 32 possible stereoisomers; commercial preparations are typically isomer mixtures .

Structural Features: The compound is a bicyclic sesquiterpene derivative with a bridged methano group and an acetylated hydroxyl group. Its tricyclic framework (tricyclo[5.2.1.0²,⁶]decene) contributes to rigidity and stability, influencing its volatility and aroma profile .

Applications :

Primarily used in fragrances for its "floral green herbal" scent . It is a key component in incense, perfumes, and household products due to its moderate volatility and persistence .

Structural Analogs

a) Parent Alcohol (CAS 133-21-1)

b) Propionate Ester (CAS 67634-24-6)

- Molecular Formula : C₁₃H₁₈O₂.

- Molecular Weight : 206.28 g/mol .

- Comparison: The propionate group increases lipophilicity, enhancing longevity in formulations. Aroma profile is more "woody" compared to the acetate’s herbal notes .

c) Dimethyl Derivative (CAS 79771-15-6)

- Molecular Formula : C₁₂H₁₈O.

- Molecular Weight : 178.27 g/mol .

- Key Differences: Additional methyl groups reduce steric hindrance, increasing volatility (boiling point: 267.2°C vs. ~230°C for the acetate). LogP = 2.22 indicates higher hydrophobicity, affecting solubility in ethanol-based products .

Stereoisomers and Positional Isomers

a) Verdyl Acetate (CAS 5413-60-5)

b) Tricyclic Derivatives (CAS 10271-44-0)

- Modifications : Octahydro-1,1,6,6a-tetramethyl cyclopropane backbone.

- Properties : Higher thermal stability (melting point: 97–98°C) and reduced biodegradability .

Functional Analogs in Fragrances

| Compound | CAS Number | Molecular Formula | Aroma Profile | Key Applications |

|---|---|---|---|---|

| Linalyl acetate | 115-95-7 | C₁₂H₂₀O₂ | Floral, citrus | Cosmetics, detergents |

| 4-tert-Butylcyclohexyl acetate | 32210-23-4 | C₁₂H₂₂O₂ | Fruity, woody | Air fresheners |

| Target compound | 2500-83-6 | C₁₂H₁₆O₂ | Floral green herbal | Incense, premium perfumes |

| Geranyl vinyl ether | 69028-41-3 | C₁₂H₂₀O | Floral, sweet | Soaps, candles |

Key Observations :

- The target compound’s "herbal green" note fills a niche between citrusy (dihydromyrcenol) and woody (4-tert-butylcyclohexyl acetate) profiles .

- Lower S-score (binding affinity) compared to linalool and α-terpineol suggests milder neurological effects .

Biological Activity

4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-, acetate (commonly referred to as Verdyl acetate) is a bicyclic compound with the molecular formula CHO and a molecular weight of 192.2542 g/mol. This compound is of interest due to its potential biological activities and applications in various fields including perfumery and pharmacology.

Biological Activity Overview

Research into the biological activity of Verdyl acetate has revealed several interesting properties:

- Antimicrobial Activity : Studies have shown that compounds related to Verdyl acetate exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing natural preservatives or antibacterial agents for cosmetic products.

- Allergenic Potential : As a fragrance ingredient, Verdyl acetate has been evaluated for its sensitization potential. Research indicates that certain individuals may develop allergic reactions upon exposure to this compound, necessitating careful consideration in cosmetic formulations .

Antimicrobial Properties

A study conducted by PubChem reported that derivatives of Verdyl acetate demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 1.0 mg/mL for these strains.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Verdyl Acetate | 0.5 | Staphylococcus aureus |

| Verdyl Acetate | 1.0 | Escherichia coli |

Allergenic Potential

In a clinical study assessing fragrance allergens in cosmetic products, it was found that approximately 2.3% of patients tested showed positive reactions to Verdyl acetate when patch tested at concentrations of 5% in petrolatum. This highlights the importance of monitoring exposure levels in consumer products .

| Study Reference | Sample Size | Positive Reactions (%) |

|---|---|---|

| SCCS Report (2007) | 178 patients | 2.3 |

| IVDK Study (2010) | 1214 patients | 0.26 |

Discussion

The biological activities of Verdyl acetate suggest a dual nature: while it holds promise as an antimicrobial agent, its potential allergenic effects warrant caution in its use within consumer products. The data indicate that formulations containing this compound should be carefully regulated to minimize the risk of sensitization among consumers.

Q & A

Basic: What are the key steps for synthesizing and characterizing structural isomers of this compound?

Methodological Answer:

The compound exists as two primary isomers: the 5-ene (CAS 2500-83-6) and 6-ene (CAS 5413-60-5) isomers, differing in the position of the acetate group on the methanoindenol backbone . Synthesis typically involves acid-catalyzed esterification of the parent alcohol (3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-ol, CAS 3385-61-3) with acetic anhydride under controlled temperature (e.g., 60–80°C) . Characterization requires NMR (¹H/¹³C) to confirm regioselectivity and GC-MS to differentiate isomers based on retention times and fragmentation patterns .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., acetate methyl at δ 2.0–2.1 ppm, methano-bridge protons at δ 1.2–1.8 ppm). ¹³C NMR confirms carbonyl resonance (δ 170–172 ppm) and cyclopropane carbons .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of acetate) and 1240 cm⁻¹ (C-O stretch) .

- Mass Spectrometry : Base peak at m/z 43 (acetyl fragment) and molecular ion [M⁺] at m/z 192 (C₁₂H₁₆O₂) .

Advanced: How can contradictions in isomer distribution data be resolved during synthesis?

Methodological Answer:

Isomer ratios depend on reaction conditions (e.g., solvent polarity, catalyst type). For example, Lewis acids (e.g., BF₃·Et₂O) favor the 6-ene isomer due to steric effects . To resolve discrepancies:

Use HPLC with chiral columns (e.g., Chiralpak AD-H) for baseline separation .

Conduct kinetic studies (e.g., time-resolved GC) to track isomerization pathways .

Validate with X-ray crystallography if single crystals are obtainable .

Advanced: What mechanistic insights govern palladium-catalyzed substitutions involving this acetate?

Methodological Answer:

In allylic substitutions (e.g., Pd(0)-catalyzed reactions), the acetate acts as a leaving group. Key factors:

- Regioselectivity : Dictated by steric hindrance at the methano-bridge. Nucleophiles (e.g., malonates) preferentially attack the less hindered 6-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates .

- Isomer Purity : Trace 5-ene isomer can lead to side products; pre-purification via fractional distillation is recommended .

Application-Focused: How is this compound utilized in fragrance formulations, and how can its stability be assessed?

Methodological Answer:

The compound (marketed as verdyl acetate ) imparts herbaceous-woody notes in perfumes . Stability assessment involves:

Accelerated Aging Tests : Expose to UV light (λ = 365 nm) and monitor degradation via GC-FID .

pH Stability : Hydrolytic stability at pH 3–8 is critical; test by incubating in buffered solutions (25°C, 14 days) and quantify residual ester via HPLC .

Odor Profile Analysis : Use gas chromatography-olfactometry (GC-O) with trained panels to detect off-notes from degradation .

Advanced: What analytical challenges arise in quantifying trace impurities in technical-grade samples?

Methodological Answer:

Technical-grade mixtures often contain reaction by-products (e.g., unreacted alcohol, diastereomers). Strategies include:

2D-GC×GC-MS : Enhances resolution of co-eluting impurities .

Isotope Dilution Assays : Spike with deuterated internal standards (e.g., d₃-acetate) for precise quantification .

Hazardous Impurities : Screen for genotoxic impurities (e.g., residual acetic anhydride) using LC-MS/MS with a detection limit <1 ppm .

Regulatory: How should environmental and health risks be assessed for this compound?

Methodological Answer:

- Endocrine Disruption Potential : Included in the EPA’s Endocrine Disruptor Screening Program (EDSP); follow OECD TG 455 (receptor-binding assays) .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition studies (OECD 201) .

- Classification : Current data (e.g., ECHA registrations) indicate no mandatory hazard labeling, but prolonged inhalation studies are advised for occupational safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.